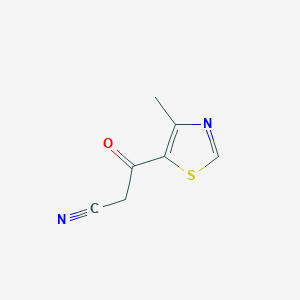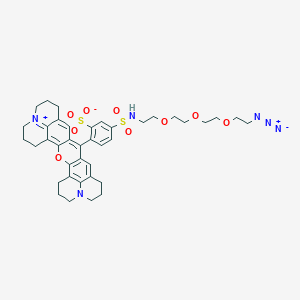![molecular formula C12H13BrN2O B13716535 (5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13716535.png)
(5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol typically involves the reaction of 2-amino-4-bromobenzylamine with cyclobutanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The benzimidazole core is known to interact with various biological targets, and the presence of the bromine atom may enhance its binding affinity.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Benzimidazole derivatives have shown activity against a range of diseases, including cancer, bacterial infections, and parasitic diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique chemical properties make it suitable for various applications, including the production of polymers and coatings.
Mecanismo De Acción
The mechanism of action of (5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The presence of the bromine atom may enhance its binding affinity and selectivity. The compound may also interfere with cellular pathways, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Bromo-1H-benzo[d]imidazol-2-yl)methanol
- (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol
- (5-Bromo-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol
Uniqueness
(5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding affinity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H13BrN2O |
|---|---|
Peso molecular |
281.15 g/mol |
Nombre IUPAC |
(5-bromo-1-cyclobutylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C12H13BrN2O/c13-8-4-5-11-10(6-8)14-12(7-16)15(11)9-2-1-3-9/h4-6,9,16H,1-3,7H2 |
Clave InChI |
IFZIHIBALQKYQT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)N2C3=C(C=C(C=C3)Br)N=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 2-(3-Amino-2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13716463.png)


![5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13716481.png)


![5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13716515.png)



![3-Methyl-1-[1-[4-(Trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13716534.png)
